molecular formula C18H22N2O2 B1668300 カラゾロール CAS No. 57775-29-8

カラゾロール

カタログ番号 B1668300
CAS番号: 57775-29-8
分子量: 298.4 g/mol
InChIキー: BQXQGZPYHWWCEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

In Vivo

In vivo studies of carazolol have been conducted in both animals and humans. In animals, carazolol has been studied in a variety of species, including rats, mice, and rabbits. In humans, carazolol has been studied in clinical trials and in observational studies. In clinical trials, carazolol has been used to treat hypertension, angina, and other cardiovascular conditions. In observational studies, carazolol has been used to assess the effects of the drug on cardiovascular parameters.

In Vitro

In vitro studies of carazolol have been conducted in a variety of cell cultures, including human cell lines and primary cell cultures. In these studies, carazolol has been used to assess its effects on cell proliferation, apoptosis, and other cellular activities. Carazolol has also been used to assess its effects on gene expression, protein expression, and other molecular activities.

生物活性

Carazolol has been shown to have a number of pharmacological effects in both in vivo and in vitro settings. In vivo, carazolol has been shown to reduce blood pressure, heart rate, and other cardiovascular parameters. In vitro, carazolol has been shown to inhibit cell proliferation, induce apoptosis, and affect a variety of other cellular activities.
Biochemical and Physiological Effects
Carazolol has been shown to have a number of biochemical and physiological effects. In vivo, carazolol has been shown to reduce the activity of the sympathetic nervous system, resulting in a decrease in heart rate, blood pressure, and other cardiovascular parameters. In vitro, carazolol has been shown to affect a variety of biochemical and physiological processes, including gene expression, protein expression, and other molecular activities.

実験室実験の利点と制限

Carazolol has been used extensively in laboratory experiments, and it has a number of advantages and limitations. One of the main advantages of using carazolol in laboratory experiments is that it is a relatively safe drug, with few side effects. However, carazolol can be toxic in high doses, and it can interact with other drugs and substances.

将来の方向性

Carazolol has been used extensively in laboratory experiments and clinical trials, but there is still much to be learned about its effects on the body. Future research should focus on the long-term effects of carazolol, as well as its potential for use in other clinical settings. Additionally, further research should focus on the effects of carazolol on gene expression, protein expression, and other molecular activities. Finally, further research should explore the potential for carazolol to be used in combination with other drugs or substances.

Safety and Hazards

Carazolol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is toxic and contains a pharmaceutically active ingredient .

生化学分析

Biochemical Properties

Carazolol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The carazolol ELISA is a competitive enzyme immunoassay for measurement of the concentration of carazolol in various matrices .

Cellular Effects

The effects of Carazolol on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Carazolol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Carazolol change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Carazolol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Carazolol is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

Carazolol is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Carazolol and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

化学反応の分析

Carazolol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of carazolol with modified pharmacological properties .

特性

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQGZPYHWWCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866648
Record name Carazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57775-29-8
Record name Carazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57775-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carazolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carazolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAZOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PW75S82A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carazolol
Reactant of Route 2
Reactant of Route 2
Carazolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Carazolol
Reactant of Route 4
Carazolol
Reactant of Route 5
Carazolol
Reactant of Route 6
Carazolol

Q & A

Q1: How does carazolol interact with its target and what are the downstream effects?

A1: Carazolol exerts its effects by binding to β-adrenergic receptors, specifically the β1 and β2 subtypes. [, , , ] This binding competitively inhibits the binding of endogenous catecholamines like adrenaline and noradrenaline, effectively blocking their actions. [, , ] This blockade leads to various physiological effects, including decreased heart rate, reduced blood pressure, and inhibition of uterine contractions. [, , , ]

Q2: What is the molecular formula and weight of carazolol?

A2: Carazolol has a molecular formula of C18H22N2O2 and a molecular weight of 310.38 g/mol.

Q3: Is there any spectroscopic data available for carazolol?

A3: Yes, research indicates that carazolol exhibits fluorescence properties. Its excitation and emission maxima are reported as 285 nm and 344 nm, respectively. [] This property has been utilized in developing sensitive spectrofluorimetric methods for carazolol detection and quantification. [, ]

Q4: Is there information on the stability of carazolol under various conditions?

A4: While specific stability studies are not extensively detailed in the provided research, the development of analytical methods for carazolol detection suggests its stability under the conditions employed. For instance, the extraction and analysis procedures using techniques like high-performance liquid chromatography (HPLC) imply stability in solvents like acetonitrile and under specific temperature conditions. [, , ]

Q5: What is known about the pharmacokinetics of carazolol?

A5: Research in pigs reveals that carazolol is rapidly distributed following intravenous, intramuscular, or intra-adipose administration. [] It exhibits a relatively short half-life ranging from 1.2 to 4.2 hours. [] Notably, absorption following intramuscular and intra-adipose administration appears to be incomplete, potentially due to drug retention in tissues. []

Q6: Are there any differences in carazolol's pharmacodynamics based on species?

A7: While not explicitly compared in the provided research, carazolol's effects on parturition duration in sows suggest potential species-specific pharmacodynamics. [, ] Further research is needed to confirm and elucidate these potential differences.

Q7: What in vivo models have been used to study the effects of carazolol?

A8: Several animal models have been employed to investigate carazolol's effects. Studies in pigs explored its impact on stress responses during transport simulation, utilizing vibration as a stressor. [] Other studies in pigs investigated its effects on parturition when administered after prostaglandin analogs. [, ] Additionally, research in ewes evaluated its influence on uterine involution using ultrasonography. [, ]

Q8: What are the reported effects of carazolol on uterine involution in ewes?

A9: Research indicates that carazolol administration in ewes accelerates uterine involution compared to oxytocin and control groups. [, ] This effect was observed through ultrasonographic measurements of uterine horn diameter reduction and changes in blood flow parameters. [, ]

Q9: Is there any information available on the development of resistance to carazolol?

A9: The provided research does not offer information on carazolol resistance. Further studies are needed to explore the potential for resistance development with prolonged or repeated exposure.

Q10: What analytical methods have been employed to detect and quantify carazolol?

A10: Various analytical techniques have been developed and utilized for carazolol determination. These include:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with fluorescence detection, allows for sensitive and selective quantification of carazolol in various matrices, including swine muscle, liver, and urine. [, , ]
  • Gas-Liquid Chromatography (GLC): This technique has been used for quantitative determination of carazolol in pharmaceutical formulations, demonstrating its applicability in pharmaceutical analysis. []
  • Radioimmunoassay (RIA): This method, utilizing a tritiated carazolol and a specific antiserum, enables sensitive detection of carazolol residues in porcine urine. []
  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods offer rapid and cost-effective screening for carazolol residues in porcine kidney, showcasing their potential for regulatory control purposes. []
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables simultaneous determination of carazolol and other veterinary drugs, like tranquilizers, in various matrices, highlighting its utility in multi-residue analysis. [, ]

Q11: Is there any information about the environmental fate and potential ecotoxicological effects of carazolol?

A11: The provided research primarily focuses on carazolol's pharmacological properties and analytical methods for its detection. Information regarding its environmental impact and degradation pathways is limited within these studies. Further research is needed to assess its environmental fate and potential risks.

Q12: Are there any known drug-drug interactions associated with carazolol?

A12: While specific drug-drug interactions are not extensively discussed in the provided research, its mechanism of action as a β-adrenergic receptor antagonist suggests potential interactions with drugs affecting the sympathetic nervous system or those metabolized by similar enzymatic pathways. Clinicians should exercise caution and consider potential interactions when co-administering carazolol with other medications.

Q13: What is the historical context of carazolol research?

A15: Carazolol, developed as a β-blocker, initially gained attention for its potential in treating cardiovascular conditions. [] Over time, research explored its applications in veterinary medicine, particularly for stress reduction in livestock and managing reproductive processes. [, , ] The evolution of analytical techniques enabled more sensitive and specific detection of carazolol residues, contributing to its regulatory control in food production. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。